1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Description
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a piperazine-derived compound featuring a 6-chlorobenzothiazole moiety linked to a propan-1-one group. The benzothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . Piperazine rings are common in CNS-active drugs due to their ability to modulate neurotransmitter receptors, suggesting possible neuropharmacological applications for this compound.
Properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-2-13(19)17-5-7-18(8-6-17)14-16-11-4-3-10(15)9-12(11)20-14/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLGQHBQMXOKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be achieved through various synthetic routesThe reaction conditions typically include the use of solvents such as ethanol or toluene and catalysts like piperidine . Industrial production methods may involve multi-step procedures, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques .
Chemical Reactions Analysis
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution (e.g., ) may reduce metabolic degradation compared to chlorine but could lower lipophilicity.
Piperazine-Propanone Derivatives with Heterocyclic Substituents
Key Observations :
- Phenothiazine derivatives (e.g., ) are associated with antipsychotic activity, suggesting divergent applications compared to benzothiazole-based compounds.
- Pyridazinone-containing analogs prioritize structural stability via hydrogen bonding, which may limit bioavailability .
Pharmacologically Active Piperazine-Propanone Derivatives
Biological Activity
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole ring, a piperazine moiety, and various functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₆ClN₃OS |
| Molecular Weight | 297.8 g/mol |
| CAS Number | 215434-50-7 |
The mechanism of action for this compound involves interaction with specific molecular targets within cells. The benzothiazole ring is known for its ability to inhibit various enzymes and receptors, while the piperazine moiety enhances cell membrane permeability, allowing the compound to reach intracellular targets effectively .
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives with similar structures to this compound showed promising results against multiple cancer cell lines. For example, compounds with a benzothiazole scaffold exhibited log GI50 values ranging from -5.48 to -5.56 across various cancer types including leukemia and breast cancer .
| Cell Line | Log GI50 Value |
|---|---|
| Leukemia | -5.48 |
| Non-Small Cell Lung | -5.48 |
| Colon Cancer | -5.51 |
| Breast Cancer | -5.56 |
Antibacterial Activity
The compound's structure suggests potential antibacterial properties as well. Studies have indicated that similar benzothiazole derivatives are effective against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens on the WHO priority list .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Al-Soud et al. (2019) : This research focused on piperazine-based benzothiazole derivatives and their antiproliferative effects against various cancer cell lines such as DU-145 (prostate cancer) and HepG2 (liver cancer). Derivatives showed CC50 values around 8 µM, indicating significant cytotoxicity .
- Gurdal et al. (2020) : This study synthesized several benzothiazole derivatives incorporating piperazine moieties and evaluated their cytotoxicity against HUH-7 (hepatocellular) and MCF-7 (breast) cell lines with notable GI50 values suggesting high efficacy .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Coupling of 6-chloro-1,3-benzothiazole with piperazine via nucleophilic substitution (e.g., using THF or dioxane as solvent at 80–100°C for 8–12 hours) .
-
Step 2 : Acetylation of the piperazine nitrogen using propan-1-one derivatives. A typical procedure involves reacting the intermediate with chloroacetone in the presence of triethylamine (TEA) to neutralize HCl byproducts .
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Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. dioxane) and temperature to improve yield. Purify via silica gel chromatography (eluent: ethyl acetate/hexane gradient) .
Reaction Parameter Typical Conditions Impact on Yield Solvent Dioxane or THF Higher polarity solvents improve solubility of intermediates Temperature 80–100°C Prolonged heating (>10 hours) may degrade sensitive intermediates Catalyst TEA or DIEA Excess base can lead to side reactions (e.g., over-acetylation)
Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Look for characteristic peaks:
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Piperazine protons: δ 2.5–3.5 ppm (multiplet, 8H).
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Benzothiazole protons: δ 7.2–8.1 ppm (aromatic signals).
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Propan-1-one methyl group: δ 2.1–2.3 ppm (singlet) .
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¹³C NMR : Confirm carbonyl (C=O) at δ 170–175 ppm and benzothiazole carbons at δ 120–150 ppm .
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Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak [M+H]⁺. Expected m/z: ~349.8 (C₁₄H₁₅ClN₄OS) .
- Data Contradiction Analysis : If spectral peaks deviate, check for impurities (e.g., unreacted starting materials) via HPLC. Compare with reference data from structurally similar compounds (e.g., 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
- Methodology :
-
Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For antimicrobial studies, use CLSI guidelines for MIC determination .
-
Data Normalization : Compare activity relative to positive controls (e.g., ciprofloxacin for antibacterial assays). Account for variations in compound purity (>95% by HPLC recommended) .
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Mechanistic Studies : Use molecular docking to assess binding affinity to targets (e.g., bacterial DNA gyrase or fungal CYP51). Cross-validate with enzyme inhibition assays .
Biological Activity Reported IC₅₀/MIC Key Variables Antibacterial (S. aureus) 8–32 µg/mL Solubility in DMSO affects bioavailability Antifungal (C. albicans) 16–64 µg/mL Strain-specific resistance mechanisms
Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the propan-1-one moiety to enhance aqueous solubility .
- Formulation : Use nanoemulsions or cyclodextrin complexes. For example, prepare a β-cyclodextrin inclusion complex and assess solubility via phase-solubility diagrams .
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma concentrations .
Q. How can researchers validate the purity of this compound and identify trace impurities?
- Methodology :
- Analytical HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Monitor at 254 nm. Retention time should match reference standards (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) .
- LC-MS/MS : Detect impurities at <0.1% levels. Common impurities include unreacted 6-chloro-1,3-benzothiazole (detected via m/z 170.5) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
